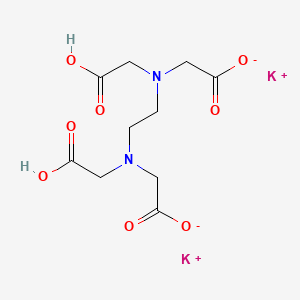
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt
説明
エデト酸二カリウムは、エチレンジアミン四酢酸(EDTA)の塩として知られており、ジカリウムエチレンジアミン四酢酸とも呼ばれています。キレート剤であり、医薬品、化粧品、食品業界など、さまざまな分野で広く使用されています。この化合物は、金属イオンと結合して安定な錯体を形成し、溶液から容易に除去できることで知られています。
特性
CAS番号 |
2001-94-7 |
|---|---|
分子式 |
C10H16KN2O8 |
分子量 |
331.34 g/mol |
IUPAC名 |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChIキー |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
他のCAS番号 |
25102-12-9 2001-94-7 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
7379-27-3 |
同義語 |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
製品の起源 |
United States |
準備方法
合成経路と反応条件
エデト酸二カリウムは、エチレンジアミン四酢酸と水酸化カリウムを反応させることで合成されます。この反応は通常、エチレンジアミン四酢酸を水に溶解し、pHを制御しながら水酸化カリウムを徐々に添加して行われます。 得られた溶液を蒸発させると、結晶形でジカリウム塩が得られます .
工業的製造方法
工業的な環境では、エデト酸二カリウムの製造は、同様のプロセスで行われますが、より大規模です。反応は、温度とpHを精密に制御した大型反応器で行われ、高収率と高純度が保証されます。 最終製品は乾燥させて、さまざまな用途にパッケージングされます .
化学反応の分析
反応の種類
エデト酸二カリウムは、主にキレート反応を起こし、カルシウム、マグネシウム、鉄、銅などの金属イオンと安定な錯体を形成します。 これらの反応は、水処理、医薬品、分析化学など、さまざまな用途において重要です .
一般的な試薬と条件
キレート反応は、通常、中性から弱アルカリ性のpHの水溶液中で起こります。 これらの反応で一般的に使用される試薬には、塩化カルシウム、硫酸マグネシウム、塩化第二鉄などの金属塩が含まれます .
生成される主要な生成物
これらの反応から生成される主な生成物は、金属-EDTA錯体であり、これは非常に安定で水に溶解します。 これらの錯体は、溶液から金属イオンを除去するために、金属触媒反応を防ぐために、およびさまざまな製剤中の金属イオンを安定化するために使用されます .
科学的研究の応用
エデト酸二カリウムは、幅広い科学研究で応用されています。
作用機序
類似の化合物との比較
類似の化合物
EDTA二ナトリウム塩: エチレンジアミン四酢酸の別の塩であり、類似の用途で使用されますが、溶解度と安定性の特性が異なります.
EDTA二ナトリウムカルシウム塩: 主に重金属中毒のキレート療法のために医療で使用されます.
EDTA四ナトリウム塩: 水処理やパーソナルケア製品の保存料として、主に工業用途で使用されます.
独自性
エデト酸二カリウムは、その特定の溶解度と安定性の特性のために独特であり、ナトリウムイオンまたはカルシウムイオンよりもカリウムイオンが好ましい用途に特に適しています。 さまざまな金属イオンと高度に安定な錯体を形成する能力は、他のキレート剤とは異なります.
類似化合物との比較
Similar Compounds
Disodium EDTA: Another salt of ethylenediaminetetraacetic acid, commonly used in similar applications but with different solubility and stability properties.
Calcium Disodium EDTA: Used primarily in medicine for chelation therapy to treat heavy metal poisoning.
Tetrasodium EDTA: Often used in industrial applications for water treatment and as a preservative in personal care products.
Uniqueness
EDETATE DIPOTASSIUM is unique due to its specific solubility and stability properties, making it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Its ability to form highly stable complexes with a wide range of metal ions also sets it apart from other chelating agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


